Home > Products > Screening Compounds P16645 > Z-Phe-Ala-Diazomethylketone
Z-Phe-Ala-Diazomethylketone -

Z-Phe-Ala-Diazomethylketone

Catalog Number: EVT-468400
CAS Number:
Molecular Formula: C21H22N4O4
Molecular Weight: 394.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Z-Phe-Ala-diazomethylketone is derived from the amino acid phenylalanine (Phe) and alanine (Ala). Its classification as a diazomethyl ketone places it among compounds known for their electrophilic properties, which allow them to interact with nucleophiles in biological systems. This compound is particularly relevant in studies focusing on lysosomal function and protein degradation pathways .

Synthesis Analysis

The synthesis of Z-Phe-Ala-diazomethylketone involves several key steps that highlight its complexity and the precision required in its preparation. The synthesis can be outlined as follows:

  1. Starting Materials: The synthesis begins with commercially available amino acid derivatives, typically protected forms of phenylalanine and alanine.
  2. Tosylation: A primary alcohol from the starting material undergoes tosylation to create a tosylate intermediate, which is crucial for subsequent nucleophilic displacement reactions.
  3. Formation of Intermediate Compounds: The tosylate is then reacted with benzylamine to form an amine intermediate. Following this, catalytic hydrogenation is used to convert azides to amines.
  4. Acylation: The amine is acylated to introduce a ketone functionality, followed by deprotection steps to yield the final product .
  5. Diazo Transfer: A critical step involves diazo transfer using tosylazide, which introduces the diazomethyl ketone functionality essential for the compound's activity.

The entire process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.

Molecular Structure Analysis

Z-Phe-Ala-diazomethylketone features a unique molecular structure characterized by:

  • Functional Groups: The presence of a diazomethyl ketone group contributes to its reactivity profile, allowing it to act as an electrophile.
  • Peptidomimetic Nature: The structure mimics peptide bonds but offers enhanced stability against enzymatic degradation compared to traditional peptides.
  • Stereochemistry: The compound exists in specific stereoisomeric forms due to the chiral centers present in phenylalanine and alanine, influencing its biological activity .

The molecular formula can be represented as C₁₃H₁₅N₃O₂, indicating a relatively small molecular weight conducive for cellular penetration.

Chemical Reactions Analysis

Z-Phe-Ala-diazomethylketone participates in several notable chemical reactions:

  • Inhibition of Cysteine Proteases: As a weak inhibitor of cathepsin B and L, it forms reversible covalent bonds with the active site cysteine residues in these enzymes, thereby modulating their activity.
  • Electrophilic Reactions: The diazomethyl ketone moiety allows for selective reactions with nucleophiles such as amino acids or proteins, facilitating targeted modifications that can enhance or inhibit specific biochemical pathways .
  • Lysosomal Modulation: PADK has been shown to enhance lysosomal function by promoting cathepsin-mediated degradation processes, thus playing a role in protein homeostasis within cells .
Mechanism of Action

The mechanism of action for Z-Phe-Ala-diazomethylketone primarily revolves around its interaction with lysosomal enzymes:

  1. Binding to Cathepsins: PADK binds covalently to cathepsin B and L through its electrophilic diazomethyl ketone group.
  2. Enhancement of Lysosomal Activity: By inhibiting these proteases at low concentrations, PADK promotes an increase in lysosomal cathepsins' levels, which subsequently enhances the degradation of amyloid-beta plaques and tau tangles associated with Alzheimer's disease .
  3. Neuroprotective Effects: The modulation of lysosomal function leads to improved clearance of toxic protein aggregates from neurons, contributing to neuroprotection .
Physical and Chemical Properties Analysis

Z-Phe-Ala-diazomethylketone exhibits several key physical and chemical properties:

Applications

Z-Phe-Ala-diazomethylketone has several significant applications in scientific research:

  • Alzheimer's Disease Research: It serves as a tool compound for studying lysosomal function and proteolytic pathways involved in neurodegenerative diseases .
  • Drug Development: PADK has been used as a lead compound for developing nonpeptidic modulators that retain beneficial properties while reducing potential side effects associated with peptide-based drugs .
  • Biochemical Studies: It aids researchers in understanding enzyme kinetics and mechanisms related to cysteine proteases and their roles in various pathological conditions.
Introduction to Z-Phe-Ala-Diazomethylketone in Biomedical Research

Historical Context and Discovery of PADK as a Lysosomal Modulator

Z-Phe-Ala-diazomethylketone (PADK) emerged in biomedical research as a serendipitous discovery from investigations into cysteine protease inhibitors. Initially characterized as a weak inhibitor of cathepsin B (IC₅₀ = 7-10 μM), PADK demonstrated paradoxical upregulation of lysosomal enzymes at low concentrations (3-10 μM) in hippocampal slice cultures [3] [6]. This phenomenon was first documented in studies examining cellular responses to protein accumulation stress, where researchers observed that PADK treatment:

  • Enhanced active cathepsin B levels by 250-300% in brain tissue
  • Increased lysosomal enzyme trafficking without altering proteasome markers
  • Selectively modulated Rab GTPases involved in endosome-lysosome fusion [6]

The diazomethylketone moiety, initially designed for irreversible cysteine protease inhibition, proved instrumental for lysosomal modulation. Unlike potent cathepsin inhibitors like CA074me (IC₅₀ = 80-110 nM) that failed to enhance enzyme levels, PADK's weak inhibition enabled a unique chaperone-like effect on enzyme maturation and trafficking [3]. This was confirmed by brefeldin A experiments showing blocked PADK effects when endosome-to-lysosome traffic was impaired [3].

Table 1: Evolution of PADK as a Lysosomal Modulator

Discovery PhaseKey ObservationExperimental ModelSignificance
Initial Characterization (Pre-2010)Weak cathepsin B inhibition (IC₅₀ 7-10 μM)In vitro enzyme assaysEstablished baseline inhibitory profile
Paradoxical Effect (2010-2012)2.5-3x upregulation of active cathepsinsHippocampal slice culturesRevealed lysosomal modulation capability
Mechanism Elucidation (2012)Brefeldin-sensitive enzyme traffickingNeuronal cell modelsIdentified trafficking-dependent mechanism
Specificity Profiling (2012)No effect on neprilysin/IDE/secretasesTransgenic mouse modelsConfirmed selective lysosomal targeting

Significance in Targeting Proteinopathies and Neurodegenerative Disorders

PADK represents a mechanistically distinct therapeutic strategy against proteinopathies by simultaneously addressing two pathological hallmarks: (1) toxic protein aggregation and (2) impaired lysosomal clearance. Its significance is underscored by its multimodal actions:

  • Amyloid Remodeling: PADK binds Aβ42 monomers and small oligomers (Kd ≈ 10-100 nM), preventing paranucleus (hexamer) assembly into β-sheet-rich dodecamers (56 kDa species) that correlate with synaptic toxicity in Alzheimer's models [1] [6]. Ion mobility spectrometry-mass spectrometry (IMS-MS) analyses reveal PADK remodels existing oligomers, reducing dodecamers by >90% while increasing monomers/tetramers within 24 hours [1].

  • Lysosomal Enhancement: In transgenic Alzheimer's models, systemic PADK administration elevates brain cathepsin B levels by 150-200%, shifting Aβ42 processing toward non-amyloidogenic Aβ1-38 through C-terminal truncation. This coincides with 60-70% reductions in both intracellular and extracellular Aβ deposits [6]. The clearance mechanism involves:

  • Enhanced cathepsin B maturation and activity
  • Increased lysosomal acidification capacity
  • Restoration of autophagic flux without proteasome involvement [6] [9]

  • Synaptic Protection: PADK treatment reverses Aβ-induced synaptic marker loss (synaptophysin, PSD-95) in hippocampal slices and improves cognitive performance in Morris water maze tests in transgenic mice. These effects correlate with microtubule stabilization and restoration of axonal transport mechanisms [6].

Table 2: PADK's Multimodal Actions Against Neurodegenerative Pathologies

Pathological ProcessPADK InterventionExperimental OutcomeDetection Method
Aβ42 oligomerizationDirect binding to monomers/oligomersDodecamer elimination (>90%)Ion mobility spectrometry-mass spectrometry
Lysosomal dysfunctionCathepsin B upregulation150-200% enzyme increaseImmunoblot/activity assays
Amyloidogenic processingAβ42 truncationIncreased Aβ1-38/Aβ1-42 ratio (3.5x)Mass spectrometry
Synaptic compromiseMicrotubule stabilization80% recovery of synaptic markersImmunofluorescence

The compound's ability to cross the blood-brain barrier and selectively target lysosomal pathways without affecting constitutive Aβ-degrading enzymes (neprilysin, insulin-degrading enzyme) positions it as a unique molecular tool for investigating proteostasis mechanisms in proteinopathies [3] [6]. Recent derivatization efforts have yielded nonpeptidic analogs (SD1002, SD1003) that retain lysosomal modulation while eliminating the reactive diazomethylketone group, enhancing therapeutic potential [3].

Properties

Product Name

Z-Phe-Ala-Diazomethylketone

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-4-diazo-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C21H22N4O4/c1-15(19(26)13-23-22)24-20(27)18(12-16-8-4-2-5-9-16)25-21(28)29-14-17-10-6-3-7-11-17/h2-11,13,15,18H,12,14H2,1H3,(H,24,27)(H,25,28)/t15-,18-/m0/s1

InChI Key

QMPATRQNERZOMF-YJBOKZPZSA-N

SMILES

CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Synonyms

carbobenzoxycarbonyl-L-phenylalanyl-L-alanine-D-diazomethane
Z-Phe-Ala-diazomethane

Canonical SMILES

CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.